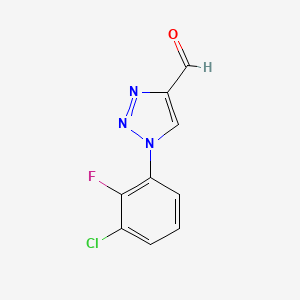
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClFN3O and its molecular weight is 225.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : CHClFNO
- Molecular Weight : 225.61 g/mol
- CAS Number : 1461708-00-8
Biological Activity Overview
The biological activity of triazole derivatives, including this compound, is primarily characterized by their anticancer properties and antifungal activities. Recent studies have indicated that compounds with the triazole moiety exhibit selective cytotoxicity against various cancer cell lines.
Anticancer Activity
Research has demonstrated that 1H-1,2,3-triazole derivatives can inhibit the growth of cancer cells through various mechanisms:
- Cell Cycle Arrest : Many triazole compounds induce cell cycle arrest in cancer cells. For instance, studies have shown that certain triazoles lead to G2/M phase arrest in hepatocellular carcinoma (HepG2) cells .
- Apoptosis Induction : Triazole derivatives have been found to promote apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway .
- Selectivity Index (SI) : The selectivity index is a crucial measure of a compound's safety profile. Triazole derivatives have shown favorable SI values, indicating lower toxicity to normal cells compared to cancerous ones .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazole derivatives on multiple cancer cell lines, including HepG2 and A549 (lung carcinoma). The results indicated that some derivatives exhibited IC values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Triazole A | HepG2 | 5.0 |
| Triazole B | A549 | 10.0 |
| Doxorubicin | HepG2 | 4.5 |
Study 2: Structure–Activity Relationship (SAR)
The SAR analysis revealed that specific substituents on the phenyl ring significantly influenced the anticancer activity of triazole compounds. Substituents capable of forming hydrogen bonds were particularly effective in enhancing potency against HepG2 cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : Triazoles can inhibit various kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
属性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBUXYLTQKZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















